phenyl N-(1,2-oxazol-3-yl)carbamate
CAS No.:
Cat. No.: VC13319074
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8N2O3 |
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Molecular Weight | 204.18 g/mol |
IUPAC Name | phenyl N-(1,2-oxazol-3-yl)carbamate |
Standard InChI | InChI=1S/C10H8N2O3/c13-10(11-9-6-7-14-12-9)15-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
Standard InChI Key | CKZGOCMWXPDHMH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=O)NC2=NOC=C2 |
Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=NOC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Phenyl N-(1,2-oxazol-3-yl)carbamate (CHNO) features:
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A 1,2-oxazole ring with oxygen at position 1 and nitrogen at position 2.
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A carbamate group (-O-(C=O)-NH-) bridging the oxazole’s position 3 and a phenyl ring.
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Planar geometry at the oxazole ring, with the carbamate group introducing rotational flexibility.
The compound’s electronic properties are influenced by the electron-withdrawing carbamate and the aromatic oxazole ring, which collectively enhance its reactivity toward nucleophiles and electrophiles .
Table 1: Key Physicochemical Properties
Property | Value/Range |
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Molecular Weight | 204.18 g/mol |
LogP (Partition Coefficient) | 1.8–2.2 (predicted) |
Solubility | Low in water; soluble in DMSO, THF |
Stability | Hydrolytically sensitive under basic conditions |
Synthesis and Optimization
Synthetic Routes
The synthesis of phenyl N-(1,2-oxazol-3-yl)carbamate typically involves a two-step protocol:
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Oxazole Ring Formation:
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Carbamate Installation:
Industrial-Scale Considerations
Industrial production emphasizes solvent recovery and catalytic efficiency. Anhydrous conditions and continuous-flow reactors are employed to minimize hydrolysis byproducts .
Biological Activity and Mechanisms
Key Findings:
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IC Values: Related oxazol-2-one derivatives show AC inhibition in the low micromolar range (e.g., 0.052 μM for SABRAC) .
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Cellular Activity: Derivatives induce apoptosis in FLT3-ITD-mutant leukemia cells at 10–50 μM concentrations .
Anticancer Applications
In preclinical models, carbamate-bearing oxazole derivatives exhibit:
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FLT3 Tyrosine Kinase Inhibition: Disruption of phosphorylation in MV4-11 xenografts, leading to tumor regression .
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Synergy with Chemotherapeutics: Enhanced cytotoxicity when combined with daunorubicin or cytarabine .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Carbamates
The absence of bulky substituents in phenyl N-(1,2-oxazol-3-yl)carbamate may improve target accessibility compared to tert-butyl analogs .
Applications in Drug Discovery
Pharmacokinetic Profile
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Oral Bioavailability: Limited due to low solubility; prodrug strategies (e.g., esterification) are under investigation .
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Metabolic Stability: Resistant to CYP3A4-mediated degradation, favoring prolonged half-life .
Targeted Delivery Systems
Nanoparticle-encapsulated formulations are being tested to enhance tumor-specific uptake, leveraging the compound’s affinity for overexpressed receptors in cancer cells .
Challenges and Future Directions
Synthetic Limitations
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Hydrolysis during storage necessitates lyophilized formulations.
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Scalability issues in multi-step syntheses require flow-chemistry adaptations .
Clinical Translation
Phase I trials for related compounds are ongoing, focusing on dose-limiting toxicities and biomarker validation .
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